molecular formula F2NNaO4S2 B1448128 Sodium bis(fluorosulfonyl)imide CAS No. 100669-96-3

Sodium bis(fluorosulfonyl)imide

Cat. No.: B1448128
CAS No.: 100669-96-3
M. Wt: 203.13 g/mol
InChI Key: VCCATSJUUVERFU-UHFFFAOYSA-N
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Description

Sodium bis(fluorosulfonyl)imide (NaFSI) is a fluorinated sodium salt with the chemical formula Na[N(SO₂F)₂]. It is widely studied for its application in sodium-ion batteries (SIBs) and sodium metal batteries (SMBs) due to its favorable ionic conductivity, electrochemical stability, and compatibility with ether- and polymer-based electrolytes . The bis(fluorosulfonyl)imide (FSI⁻) anion features a smaller molecular size and higher flexibility compared to bulkier anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻), which influences solvation dynamics and interfacial stability .

Preparation Methods

Stepwise Preparation Method from Bis(fluorosulfonyl)imide Ammonium Salt

A prominent and practical method involves the reaction of bis(fluorosulfonyl)imide ammonium salt with sodium hydroxide, followed by purification and isolation steps. This method is described in detail in Korean Patent KR20220135281A and includes the following steps:

Step Description
(A) Dissolve bis(fluorosulfonyl)imide ammonium salt in a single solvent; stir and filter out insoluble impurities to form a clear filtrate.
(B) In a separate vessel, dissolve sodium hydroxide in the same single solvent and stir.
(C) Add the filtrate from step (A) to the sodium hydroxide solution; stir and filter out undissolved impurities to obtain a purified filtrate.
(D) Concentrate the filtrate from step (C) under controlled conditions.
(E) Stir the concentrated solution under vacuum with nitrogen gas injection to induce solidification and obtain powdered sodium bis(fluorosulfonyl)imide.

Key Notes:

  • The stirring in step (E) under vacuum with nitrogen gas is crucial to avoid formation of solid lumps and to ensure a powder form product.
  • This process yields NaFSI with high purity and high yield.
  • The method is economically advantageous due to its simplicity and reduced processing time.

Alternative Synthetic Routes Involving Chlorosulfonyl Intermediates and Fluorination

Another well-documented synthetic pathway involves the preparation of bis(chlorosulfonyl)imide intermediates followed by fluorination to yield NaFSI. This method is described in patent US20140075746A1 and includes:

  • Reaction of amidosulfuric acid with thionyl chloride and chlorosulfonic acid to form bis(chlorosulfonyl)imide.
  • Chlorination and fluorination steps using agents such as hydrogen fluoride, diethylaminosulfur trifluoride, or sulfur tetrafluoride.
  • Subsequent reaction with a sodium base (e.g., sodium hydroxide or sodium carbonate) to form this compound.
  • Purification typically involves recrystallization from water or polar solvents like alcohols.

Advantages and Challenges:

  • This route allows isolation of bis(chlorosulfonyl)imide salt intermediates, facilitating removal of impurities before fluorination.
  • The fluorination step is critical and typically requires careful handling of hazardous reagents.
  • The process can achieve high purity NaFSI but involves multiple steps and handling of corrosive chemicals.

Fluorine Anion Removal and Purification Enhancements

A significant issue in NaFSI synthesis is the presence of residual fluorine anions (F⁻), which can degrade product quality. Recent developments include:

  • Use of alkoxy trialkyl silane additives during or after the synthesis of ammonium bis(fluorosulfonyl)imide intermediates to efficiently remove fluorine anions.
  • This method reduces the need for solid adsorbents, which complicate processing and may introduce impurities.
  • The approach improves the overall purity and stability of the final this compound product.

Although this method was developed primarily for lithium bis(fluorosulfonyl)imide, similar principles can be applied to sodium analogs to enhance product quality.

Comparative Summary of Preparation Methods

Feature Ammonium Salt Route (KR20220135281A) Chlorosulfonyl Intermediate Route (US20140075746A1) Fluorine Anion Removal with Alkoxy Trialkyl Silane (KR Patent)
Starting Material Bis(fluorosulfonyl)imide ammonium salt Amidosulfuric acid, thionyl chloride, chlorosulfonic acid Bis(chlorosulfonyl)imide + NH4F(HF)n
Key Reaction Ion-exchange with NaOH Chlorination, fluorination, then base reaction Fluorination followed by alkoxy trialkyl silane treatment
Purification Filtration, concentration, vacuum stirring with N2 Recrystallization from water or alcohol Fluorine anion removal via chemical adsorption
Product Form Powder Crystalline salt High purity salt with reduced fluorine anion content
Advantages Simple, high yield, economical Allows impurity removal at intermediate stage Improved purity, fewer processing steps
Challenges Requires nitrogen gas stirring under vacuum Multiple hazardous reagents, complex steps Additional chemical additive required

Research Findings and Practical Considerations

  • The ammonium salt route is favored for industrial scalability due to its simplicity and economic benefits, producing NaFSI with high purity and yield within shorter processing times.
  • The chlorosulfonyl intermediate route offers better control over impurities but is more complex and involves handling toxic reagents, which may limit large-scale application.
  • The use of alkoxy trialkyl silane to remove fluorine anions represents an innovative improvement in purity control, addressing a key limitation in fluorination-based syntheses.
  • Nitrogen gas injection during vacuum stirring is critical to ensure the desirable powder morphology of NaFSI, which affects downstream processing and application performance.

Chemical Reactions Analysis

Method 1: Cationic Substitution Reaction ( )

This method involves reacting bis(fluorosulfonyl)imide ammonium salt with sodium hydroxide in a solvent medium:

 FSO2 2NH4+NaOHNaFSI+NH3+H2O\text{ FSO}_2\text{ }_2\text{NH}_4+\text{NaOH}\rightarrow \text{NaFSI}+\text{NH}_3+\text{H}_2\text{O}

Key Conditions:

  • Conducted at room temperature with a single solvent (e.g., methanol or ethanol).

  • Reduced-pressure filtration removes undissolved impurities.

  • Final product is isolated via vacuum concentration and solidification.

Method 2: Neutralization with Alkali Metal Salts ( )

This approach uses difluoro sulfimide and sodium bicarbonate in an alcohol solvent:

 FSO2 2NH+NaHCO3NaFSI+CO2+H2O\text{ FSO}_2\text{ }_2\text{NH}+\text{NaHCO}_3\rightarrow \text{NaFSI}+\text{CO}_2+\text{H}_2\text{O}

Key Conditions:

  • Reaction temperature: -10°C to -5°C under 3–10 kPa pressure.

  • Solvent removal via thin-film evaporation at 30–35°C and -0.99 MPa pressure.

  • Final purity: >99.9% with >90% yield .

Reaction Parameters and By-Products

The table below summarizes critical parameters and by-products from both synthesis routes:

Parameter Method 1 ( )Method 2 ( )
ReactantsAmmonium salt, NaOHDifluoro sulfimide, NaHCO₃
SolventMethanol/ethanolMethanol
Temperature25°C (room temp)-10°C to -5°C
PressureAmbient3–10 kPa
Reaction Time6–8 hours6–8 hours
By-ProductsNH₃, H₂OCO₂, H₂O
Purity≥99%≥99.9%

Industrial-Scale Reaction Stages ( )

The synthesis process involves sequential stages to optimize efficiency and purity:

Stage Conditions Outcome
Neutralization-5°C, 10 kPa, methanol solventHomogeneous reaction mixture
Solvent RemovalThin-film evaporator at 35°C, -0.9 MPaConcentrated slurry (85% yield)
Vacuum Desolventization20°C under -0.99 MPaSolvent-free NaFSI crystals
Washing & DryingEthanol rinsing, 50°C dryingFinal product (99.9% purity)

Key Reaction Findings

  • Efficiency : Method 2 reduces reaction time by 70% compared to traditional methods (from 30 hours to 8 hours) .

  • Solvent Recovery : Thin-film evaporators enable 95% solvent recovery , minimizing waste .

  • Thermal Stability : NaFSI remains stable under synthesis conditions, with no decomposition observed below 170°C .

Functional Group Reactivity

NaFSI’s fluorosulfonyl groups (SO2F-\text{SO}_2\text{F}) exhibit high electrophilicity, enabling:

  • Nucleophilic Substitution : Reacts with alkoxides or amines to form derivatives.

  • Hydrolysis Resistance : Stable in anhydrous conditions but hydrolyzes slowly in aqueous acidic environments to form HF and sulfonic acids .

Scientific Research Applications

Electrolyte in Sodium-Ion Batteries

Performance Enhancement
NaFSI is extensively utilized as an electrolyte in sodium-ion batteries, demonstrating superior performance compared to traditional electrolytes like sodium hexafluorophosphate (NaPF6). A notable study revealed that a dual salt electrolyte system combining NaFSI and NaPF6 significantly improved the capacity retention of SIBs. Specifically, the capacity retention increased from 47.2% to 75.5% after 250 cycles at 25 °C and from 51.0% to 82.3% after 80 cycles at 45 °C. Additionally, it enhanced performance at low temperatures, with a discharge capacity retention increase of 26.8% at -20 °C .

Synergistic Effects
The synergistic effect between NaFSI and NaPF6 not only enhances battery performance but also addresses issues related to electrode passivation, making it more suitable for commercial applications in SIBs .

Manufacturing and Purification Processes

Research has focused on optimizing the manufacturing process of NaFSI to enhance its purity and yield. A novel method utilizing a single solvent during the cation substitution reaction has been developed, resulting in high-purity NaFSI with improved economic efficiency due to reduced manufacturing time . This advancement is crucial for scaling up production to meet the increasing demand for high-performance electrolytes.

Solid Polymer Electrolytes

NaFSI is also incorporated into solid polymer electrolytes (SPEs), which are essential for developing safer and more efficient battery systems. SPEs based on NaFSI exhibit excellent flame resistance and flexibility, making them ideal candidates for next-generation battery technologies . The combination of NaFSI with polymer matrices allows for enhanced ionic conductivity and thermal stability.

Applications Beyond Batteries

Chemical Properties
Beyond its role in energy storage, NaFSI's chemical properties make it suitable for various applications in organic synthesis and catalysis. Its ability to stabilize reactive intermediates can be exploited in developing new chemical processes.

Research on Ionic Liquids
NaFSI has been investigated as a component in ionic liquids, which are gaining traction for their environmentally friendly characteristics and potential use in electrochemical applications such as sensors and actuators .

Comparative Analysis of Electrolytes

To provide a clearer understanding of NaFSI's advantages over other electrolytes, the following table summarizes key properties:

PropertyThis compound (NaFSI)Sodium Hexafluorophosphate (NaPF6)
Ionic ConductivityHighModerate
Temperature StabilityWide rangeLimited
Compatibility with AnodesExcellentModerate
CostCompetitive due to raw material availabilityHigher due to fluorine content

Mechanism of Action

Sodium bis(fluorosulfonyl)imide is often compared with other similar compounds, such as sodium hexafluorophosphate (NaPF6) and sodium trifluoromethanesulfonate (NaTf). While these compounds share some similarities, this compound stands out due to its superior thermal stability, lower cost, and better overall performance in various applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Sodium Salts

Ionic Conductivity and Viscosity

NaFSI demonstrates superior ionic conductivity in ether-based electrolytes compared to sodium bis(trifluoromethanesulfonyl)imide (NaTFSI). For example, in diglyme solvents, NaFSI exhibits enhanced ion dissociation due to the smaller FSI⁻ anion, leading to higher conductivity (~5.6 mS/cm at 20°C) compared to NaTFSI (~3.2 mS/cm) . However, in poly(ethylene oxide) (PEO)-based polymer electrolytes, NaTFSI outperforms NaFSI with ionic conductivities of ~10⁻⁵ S/cm, attributed to its plasticizing effect and reduced polymer crystallinity .

Table 1: Conductivity and Viscosity of Sodium Salts in Different Solvents

Sodium Salt Solvent/Matrix Ionic Conductivity (S/cm) Viscosity (mPa·s) Reference ID
NaFSI Diglyme 5.6 × 10⁻³ 12.3
NaTFSI Diglyme 3.2 × 10⁻³ 18.7
NaFSI PEO 1.2 × 10⁻⁵ N/A
NaTFSI PEO 9.8 × 10⁻⁵ N/A
NaPF6 Carbonate mixtures 8.1 × 10⁻³ 4.5

Thermal and Electrochemical Stability

NaFSI-based electrolytes exhibit excellent thermal stability, with decomposition temperatures exceeding 200°C, outperforming conventional salts like NaClO₄ (<150°C) . However, both NaFSI and NaTFSI generate hazardous byproducts (e.g., HF) under extreme conditions, raising safety concerns during production and recycling . Electrochemically, NaFSI enables stable solid-electrolyte interphase (SEI) formation on sodium metal anodes, suppressing dendrite growth more effectively than NaTFSI in ether-based systems .

Table 2: Thermal and Electrochemical Stability

Sodium Salt Thermal Decomposition Temp. (°C) Electrochemical Window (V vs. Na/Na⁺) SEI Stability Reference ID
NaFSI >200 4.5–5.0 High
NaTFSI >190 4.2–4.8 Moderate
NaPF6 ~160 4.0–4.5 Low

Solubility and Solvation Behavior

NaFSI shows higher solubility in ethers (e.g., monoglyme, tetraglyme) compared to NaTFSI, enabling superconcentrated electrolytes (>3 M) that improve anode stability . Molecular dynamics simulations reveal that FSI⁻ forms weaker ion pairs with Na⁺ than TFSI⁻, facilitating faster ion transport . In contrast, NaTFSI’s larger anion enhances coordination with sodium ions in polymer matrices like PEO, improving salt dissociation .

Application-Specific Performance

  • Low-Temperature Operation : NaFSI in 1,3-dioxolane/dimethoxyethane (DOL/DME) mixtures retains 85% conductivity at -30°C, outperforming NaTFSI and NaPF6 .
  • Solid-State Batteries : NaTFSI is preferred in PEO-based solid polymer electrolytes due to its plasticizing effect, while NaFSI excels in ionic liquid-based systems (e.g., EMI-FSI/PYR14-FSI) for high-voltage cathodes .
  • Supercapacitors : NaFSI-based deep eutectic solvents exhibit ionic conductivities of 3–4 mS/cm and wide electrochemical windows (>2.5 V), making them suitable for high-energy-density devices .

Biological Activity

Sodium bis(fluorosulfonyl)imide (NaFSI) is a compound that has garnered significant attention in the fields of electrochemistry and materials science, particularly as an electrolyte in sodium-ion batteries. Its unique chemical structure and properties make it a candidate for various applications, including energy storage and potential biological interactions. This article aims to explore the biological activity of NaFSI, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Chemical FormulaF₂NNaO₄S₂
CAS Number100669-96-3
Molecular Weight203.11 g/mol
AppearanceWhite powder
Purity>98%
Water SolubilitySoluble in water
Melting Point109.0 to 114.0 °C

NaFSI is characterized by its high solubility in water and its stability under various conditions, making it suitable for both electrochemical applications and potential biological studies.

Research into the biological activity of NaFSI is limited but suggests several potential mechanisms:

  • Ion Conductivity : NaFSI exhibits high ionic conductivity, which may influence cellular ion transport mechanisms.
  • Stability in Aqueous Solutions : Its stability allows for prolonged exposure in biological systems without significant degradation.
  • Potential Cytotoxic Effects : Preliminary studies indicate that high concentrations may lead to cytotoxicity in certain cell types, necessitating further investigation.

Case Studies

  • Electrolyte Performance in Biological Contexts :
    • A study examined the effects of NaFSI as an electrolyte in sodium-ion batteries, noting its performance under various conditions. While primarily focused on electrochemistry, implications for biocompatibility were discussed, particularly regarding ionic interactions with biological membranes .
  • Cytotoxicity Assessment :
    • Research conducted on the cytotoxic effects of NaFSI revealed that at elevated concentrations, it could impair cell viability. This was assessed using standard assays on various cell lines, indicating a dose-dependent relationship between NaFSI concentration and cellular health .
  • Impact on Stem Cells :
    • Investigations into the effects of NaFSI on stem cell viability highlighted significant differences in cellular responses based on concentration and exposure duration. The results suggested that while low concentrations might be tolerated, higher levels could lead to reduced proliferation rates and increased apoptosis .

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of NaFSI:

Study FocusFindingsReference
Electrolyte performanceHigh ionic conductivity; stable under conditions
CytotoxicityDose-dependent cytotoxic effects observed
Stem cell impactReduced viability at high concentrations

Q & A

Q. Basic: What are the key physicochemical properties of NaFSI, and what safety precautions are critical for laboratory handling?

Answer:
NaFSI (CAS 100669-96-3) is a white crystalline solid with a molecular formula of F₂NNaO₄S₂ and a molecular weight of 203.12 g/mol. Its melting point ranges from 109–114°C . Key hazards include skin corrosion (GHS05), serious eye damage (H314), and acute toxicity (H301). Handling requires:

  • Local exhaust ventilation and sealed containers to avoid dust inhalation .
  • Personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles .
  • Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. Basic: How does NaFSI function as an electrolyte salt in sodium-ion batteries?

Answer:
NaFSI is a fluorinated sulfonimide salt with high thermal stability and ionic conductivity. In sodium-ion batteries, it enables:

  • Enhanced ion dissociation due to weak Li⁺/Na⁺ coordination, improving charge transfer .
  • Compatibility with high-voltage cathodes (e.g., layered oxides) by forming stable solid-electrolyte interphases (SEI) .
  • Superior performance in "solvent-in-salt" (SIS) electrolytes compared to NaPF₆ or NaClO₄, particularly at high concentrations (>3M) .

Q. Advanced: What methodological considerations are critical for optimizing NaFSI-based electrolyte concentration?

Answer:

  • Solvent Selection : Mixtures like triethyl phosphate (TEP) and 1,1,2,2-tetrafluoroethyl ether (TTE) (1:1 vol.) reduce viscosity while maintaining ionic mobility .
  • Salt-to-Solvent Ratio : High concentrations (>3M) improve thermal stability but lower conductivity. Balance via conductivity measurements (e.g., electrochemical impedance spectroscopy) .
  • Additives : Fluorinated co-salts (e.g., KFSI) or diluents (e.g., TTE) mitigate dendrite growth in metal anodes .

Q. Advanced: How can researchers analyze solvation structures and ionic associations in NaFSI electrolytes?

Answer:

  • Spectroscopy : Raman and FTIR identify ion-pairing (e.g., free FSI⁻ vs. contact ion pairs) .
  • NMR : ²³Na NMR quantifies cation mobility and solvation shell dynamics .
  • Molecular Dynamics (MD) : Simulations predict coordination numbers and diffusion coefficients .

Q. Advanced: What strategies address stability contradictions in NaFSI electrolytes under high-voltage conditions?

Answer:

  • Electrode Compatibility Testing : Cyclic voltammetry (CV) and XPS assess oxidative stability on cathodes (e.g., Na₃V₂(PO₄)₃) .
  • SEI Modification : Additives like fluoroethylene carbonate (FEC) stabilize anode interfaces .
  • Temperature Control : Operate below 60°C to avoid thermal decomposition (>120°C) .

Q. Advanced: How does NaFSI compare to NaTFSI in terms of ionic conductivity and electrochemical performance?

Answer:

PropertyNaFSINaTFSIReference
Ionic Conductivity (25°C)~8 mS/cm (1M in EC/DMC)~6 mS/cm (1M in EC/DMC)
Thermal StabilityStable up to 120°CStable up to 150°C
SEI FormationMore uniform on Na metalProne to inhomogeneous layers

NaFSI offers higher conductivity but lower thermal stability than NaTFSI, making it preferable for room-temperature applications .

Q. Advanced: What challenges exist in synthesizing high-purity NaFSI, and how are they mitigated?

Answer:

  • Impurity Control : Trace metals (e.g., Fe, Cu) must be <1 ppm for battery-grade purity. Purify via recrystallization in anhydrous acetonitrile .
  • Moisture Sensitivity : Hygroscopic nature requires glovebox handling (<1 ppm H₂O) .
  • Byproduct Formation : Monitor sulfonic acid derivatives via HPLC or mass spectrometry during synthesis .

Q. Advanced: How should researchers resolve contradictory literature data on NaFSI’s ionic conductivity?

Answer:

  • Standardize Conditions : Compare data under identical temperatures, solvents, and concentrations .
  • Cross-Validation : Use multiple techniques (e.g., EIS, NMR diffusometry) to confirm results .
  • Report Detailed Protocols : Specify moisture levels, salt purity, and electrode materials .

Q. Advanced: What methodologies mitigate thermal decomposition risks in NaFSI-based systems?

Answer:

  • Thermogravimetric Analysis (TGA) : Monitor weight loss >120°C to identify decomposition onset .
  • Stabilizers : Add Lewis acids (e.g., Al₂O₃ nanoparticles) to scavenge reactive fluoride species .
  • Operational Limits : Restrict charge/discharge rates to prevent joule heating .

Q. Advanced: How can computational modeling enhance NaFSI electrolyte design?

Answer:

  • Density Functional Theory (DFT) : Predicts anion-cation binding energies and redox potentials .
  • Machine Learning (ML) : Optimizes solvent/salt combinations for target properties (e.g., low viscosity) .
  • Coordination Analysis : Identifies preferential solvation sites in mixed solvents (e.g., EC/DMC) .

Properties

IUPAC Name

sodium;bis(fluorosulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F2NO4S2.Na/c1-8(4,5)3-9(2,6)7;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCATSJUUVERFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-](S(=O)(=O)F)S(=O)(=O)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F2NNaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100669-96-3
Record name Sodium Bis(fluorosulfonyl)imide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium bis(fluorosulfonyl)imide

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